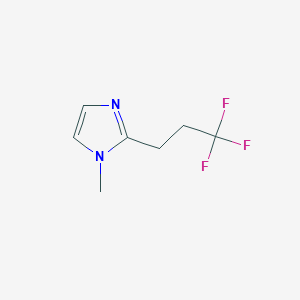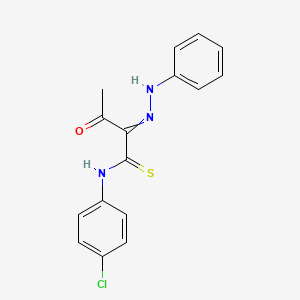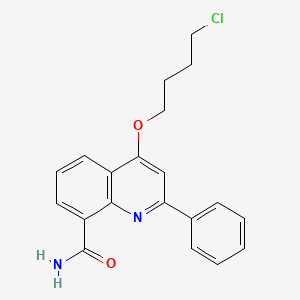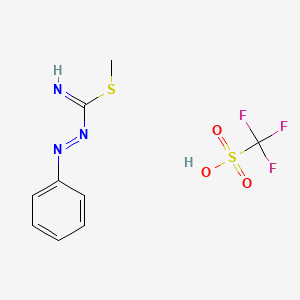![molecular formula C19H11ClN4S B12529295 2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline CAS No. 652971-75-0](/img/structure/B12529295.png)
2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline, thiazole, and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization with phenyl isothiocyanate to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and hydrazines. Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can also be employed. Reaction conditions typically involve solvents like ethanol, acetonitrile, or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinoline N-oxides.
Aplicaciones Científicas De Investigación
2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it may interact with topoisomerase enzymes, resulting in DNA strand breaks and cell death . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Compounds such as fluconazole and voriconazole contain the triazole ring and are known for their antifungal properties.
Quinoline Derivatives: Chloroquine and quinine are well-known quinoline derivatives with antimalarial activity.
Uniqueness
2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline is unique due to its combination of three different heterocyclic rings, which imparts a diverse range of biological activities and potential applications. This structural complexity allows for interactions with multiple molecular targets, making it a versatile compound for scientific research.
Propiedades
Número CAS |
652971-75-0 |
|---|---|
Fórmula molecular |
C19H11ClN4S |
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
3-(2-chloroquinolin-3-yl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C19H11ClN4S/c20-17-14(10-13-8-4-5-9-15(13)21-17)18-22-23-19-24(18)16(11-25-19)12-6-2-1-3-7-12/h1-11H |
Clave InChI |
DWSROLMCMAXBHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)C4=CC5=CC=CC=C5N=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
![2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate](/img/structure/B12529216.png)
![1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-](/img/structure/B12529220.png)
![2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B12529223.png)





![1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one](/img/structure/B12529261.png)
![Spiro[benzimidazole-2,3'-pyrazole]](/img/structure/B12529269.png)


![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)
